Metil α-D-galactopiranósido

Descripción general

Descripción

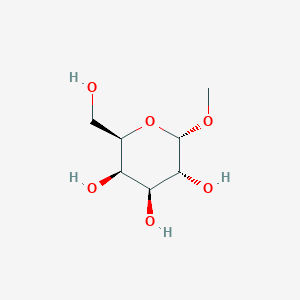

Methyl alpha-D-galactoside is an alpha-D-galactoside having a methyl substituent at the anomeric position. It is an alpha-D-galactoside, a methyl D-galactoside and a monosaccharide derivative.

Methyl alpha-D-galactopyranoside is a natural product found in Ligustrum obtusifolium, Perilla frutescens, and Cichorium intybus with data available.

Aplicaciones Científicas De Investigación

Agentes antimicrobianos

Los ésteres de MDG han mostrado resultados prometedores como agentes antimicrobianos. Se ha descubierto que tienen mejores actividades antifúngicas que los agentes antibacterianos . En particular, el éster de MDG 7 – 12 mostró una mayor energía de unión que el fármaco antifúngico, fluconazol .

Fármacos antivirales

También se ha descubierto que los ésteres de MDG tienen una energía de unión prometedora con la principal proteasa del SARS-CoV-2 (6LU7) que la tetraciclina, el fluconazol y el inhibidor nativo N3 . Esto sugiere que los ésteres de MDG podrían utilizarse potencialmente como fármacos antivirales.

Evaluación de la semejanza con fármacos

La mayoría de los ésteres de MDG satisfacen la evaluación de la semejanza con fármacos, la biodisponibilidad y las pruebas de seguridad . Esto indica que estos compuestos podrían desarrollarse potencialmente en fármacos.

Inhibidor para α-galactosidasas

MDG es un potente inhibidor contra las α-galactosidasas extracelulares e intracelulares de Debaryomyces hansenii UFV-1 . Esto podría ser útil para controlar la actividad de estas enzimas.

Estudios computacionales

MDG se ha utilizado en estudios computacionales de β-D-galactosa protonada y su complejo hidratado . Esto ayuda a comprender las propiedades y el comportamiento de estas moléculas.

Síntesis de metil α-D-galactopiranósidos monosulfatados

MDG se ha utilizado en la síntesis de metil α-D-galactopiranósidos monosulfatados . Estos compuestos tienen una amplia distribución en plantas y animales y están involucrados en varios procesos biológicos .

Mecanismo De Acción

Target of Action

Methyl alpha-D-galactopyranoside primarily targets the extracellular and intracellular α-galactosidases of the yeast Debaryomyces hansenii UFV-1 . These enzymes are responsible for the hydrolysis of alpha-galactosides, a type of sugar molecule, into monosaccharides.

Mode of Action

Methyl alpha-D-galactopyranoside acts as a potent inhibitor against these α-galactosidases . It binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of alpha-galactosides. This interaction alters the normal function of the enzymes, leading to changes in the metabolic processes within the yeast cells.

Pharmacokinetics

It is known to be soluble in water , which could influence its bioavailability and distribution within biological systems.

Result of Action

The primary result of Methyl alpha-D-galactopyranoside’s action is the inhibition of α-galactosidases in Debaryomyces hansenii UFV-1, leading to changes in the yeast’s metabolic processes . The specific molecular and cellular effects depend on the role of these enzymes in the yeast’s metabolism and require further investigation.

Análisis Bioquímico

Biochemical Properties

Methyl alpha-D-galactopyranoside plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to inhibit the activity of Debaryomyces hansenii UFV-1 extracellular and intracellular alpha-galactosidases . These enzymes are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting these enzymes, Methyl alpha-D-galactopyranoside can be used to study the metabolic pathways involving galactose and its derivatives.

Cellular Effects

Methyl alpha-D-galactopyranoside has various effects on different types of cells and cellular processes. It influences cell function by interfering with carbohydrate metabolism, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on alpha-galactosidases can lead to an accumulation of galactose-containing compounds within cells, potentially altering cellular activities and metabolic fluxes .

Molecular Mechanism

At the molecular level, Methyl alpha-D-galactopyranoside exerts its effects primarily through enzyme inhibition. It binds to the active sites of alpha-galactosidases, preventing these enzymes from catalyzing the hydrolysis of galactose-containing substrates . This binding interaction is crucial for understanding how this compound can modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl alpha-D-galactopyranoside can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro and in vivo studies have demonstrated that prolonged exposure to Methyl alpha-D-galactopyranoside can lead to sustained inhibition of alpha-galactosidases, affecting cellular metabolism over time .

Dosage Effects in Animal Models

The effects of Methyl alpha-D-galactopyranoside in animal models vary with different dosages. At lower doses, it can effectively inhibit alpha-galactosidases without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in carbohydrate metabolism and potential toxicity to certain tissues . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

Methyl alpha-D-galactopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-galactosidases, which play a key role in the breakdown of galactose-containing compounds . By inhibiting these enzymes, Methyl alpha-D-galactopyranoside can alter metabolic fluxes and affect the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, Methyl alpha-D-galactopyranoside is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular functions and metabolic pathways .

Subcellular Localization

The subcellular localization of Methyl alpha-D-galactopyranoside is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on alpha-galactosidases . The precise localization of this compound is important for understanding its role in cellular metabolism and enzyme regulation.

Actividad Biológica

Methyl alpha-D-galactopyranoside (MAG) is a glycoside that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and biochemical properties, supported by case studies and research findings.

Methyl alpha-D-galactopyranoside is a monosaccharide derivative, characterized by the presence of a methyl group at the anomeric carbon of the galactopyranose structure. Its molecular formula is C_7H_{14}O_6, and it is classified as an O-glycosyl compound.

Antimicrobial Activity

MAG exhibits significant antimicrobial properties against various pathogens. Research indicates that it acts as a potent inhibitor of α-galactosidases, particularly those found in Debaryomyces hansenii .

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy of MAG can be quantified through MIC and MBC values. For instance, studies have shown that MAG derivatives possess MIC values ranging from 0.03 to 0.12 mM against specific bacterial strains .

| Compound | MIC (mmol/L) | MBC (mmol/L) |

|---|---|---|

| Methyl α-D-galactopyranoside | 0.03-0.12 | Identical to MIC |

The antimicrobial activity is believed to correlate with the compound's amphiphilic properties, which enable interaction with microbial membranes, leading to cell lysis .

Anticancer Properties

Recent investigations into MAG derivatives have revealed promising anticancer activities. A study highlighted that certain methyl α-D-galactopyranoside esters exhibited significant inhibition against various cancer cell lines, showcasing potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications in the acyl chain length and substitutions on the aromatic rings significantly enhanced the anticancer efficacy of MAG derivatives. For example, compounds with longer aliphatic chains demonstrated increased activity against cancer cells .

Case Studies

- Inhibition of Pathogenic Fungi : A study assessed the antifungal activity of MAG derivatives against Aspergillus niger and Aspergillus flavus, revealing that certain modifications led to enhanced antifungal properties .

- Binding Studies : Research involving binding interactions between MAG and artificial receptors provided insights into its molecular recognition capabilities. The binding modes were elucidated using crystallography, showcasing non-covalent interactions that stabilize receptor-carbohydrate complexes .

- Transport Mechanisms : Investigations into the transport mechanisms of MAG through lactose permease (LacY) in Escherichia coli demonstrated its role in sugar transport systems, highlighting its biochemical relevance .

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-PZRMXXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187575 | |

| Record name | Methyl alpha-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3396-99-4, 34004-14-3 | |

| Record name | Methyl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alpha-galactoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl alpha-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-α-D-galactose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ6UY55QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.